molecular formula C9H19NO2S B12088365 2-[2-(Ethanesulfonyl)ethyl]piperidine

2-[2-(Ethanesulfonyl)ethyl]piperidine

Cat. No.: B12088365
M. Wt: 205.32 g/mol
InChI Key: MRNCRDRKLQCMJO-UHFFFAOYSA-N
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Description

2-[2-(Ethanesulfonyl)ethyl]piperidine (CAS No. 857381-77-2) is a piperidine derivative with an ethanesulfonyl ethyl substituent. Its molecular formula is C₉H₁₉NO₂S, and it has a molecular weight of 205.32 g/mol . Key safety data includes hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), with precautionary measures emphasizing proper handling and storage .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

2-(2-ethylsulfonylethyl)piperidine

InChI

InChI=1S/C9H19NO2S/c1-2-13(11,12)8-6-9-5-3-4-7-10-9/h9-10H,2-8H2,1H3

InChI Key

MRNCRDRKLQCMJO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCC1CCCCN1

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-(Ethanesulfonyl)ethyl]piperidine involves several steps. One common method includes the reaction of piperidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[2-(Ethanesulfonyl)ethyl]piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 80°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(Ethanesulfonyl)ethyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Ethanesulfonyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Boiling Point Key Hazards
2-[2-(Ethanesulfonyl)ethyl]piperidine 857381-77-2 C₉H₁₉NO₂S 205.32 Ethanesulfonyl ethyl No data H302, H315, H319
Piperidine-2-ethanol 1484-84-0 C₇H₁₅NO 129.20 Ethanol group No data Limited data
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine 278789-09-6 C₁₀H₁₇N₃ 179.27 Imidazole ethyl No data Not specified
4-[2-(Methylsulfanyl)ethyl]piperidine 1249157-25-2 C₈H₁₇NS 159.29 Methylsulfanyl ethyl No data Irritant (storage: room temp)
Ethyl 2-(piperidin-4-yl)acetate Not provided C₉H₁₇NO₂ 187.24 Ethyl acetate No data Not specified
2-[2-(2-Cyclohexylethoxy)ethyl]piperidine HCl 1219960-94-7 C₁₅H₃₀ClNO 275.86 Cyclohexylethoxy ethyl (HCl salt) No data Irritant

Key Observations :

  • Molecular Weight: The target compound has a higher molecular weight (205.32 g/mol) than simpler derivatives like Piperidine-2-ethanol (129.20 g/mol) or Ethyl 2-(piperidin-4-yl)acetate (187.24 g/mol), reflecting the sulfonyl group's contribution .

Biological Activity

2-[2-(Ethanesulfonyl)ethyl]piperidine, also known as 2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride, is a chemical compound belonging to the piperidine family. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacological applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

  • Molecular Formula : C9H20ClNO2S
  • Molecular Weight : 241.78 g/mol
  • Structure : The compound features a six-membered piperidine ring with an attached ethanesulfonyl group, which influences its chemical reactivity and biological interactions.

The exact mechanism of action for 2-[2-(Ethanesulfonyl)ethyl]piperidine remains largely unexplored. However, it is hypothesized that the compound interacts with various neurotransmitter systems and metabolic pathways:

  • Neurotransmitter Receptors : Piperidine derivatives are known to modulate neurotransmitter receptors, which may include interactions with cholinergic systems. Some studies suggest that similar piperidine compounds can inhibit cholinesterase enzymes, thereby enhancing neurotransmission.
  • Enzyme Interactions : The ethanesulfonyl group may allow for specific binding to enzymes or receptors that modulate physiological responses, although detailed pathways remain to be elucidated.

Biological Activity

Research indicates that 2-[2-(Ethanesulfonyl)ethyl]piperidine exhibits several potential biological activities:

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of 2-[2-(Ethanesulfonyl)ethyl]piperidine, it is useful to compare it with other piperidine derivatives:

Compound NameMolecular FormulaKey Features
IcaridinC12H17N3O3SInsect repellent; cyclic amine
PiperineC17H19N3O3Alkaloid from black pepper; known for spicy flavor
4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochlorideC9H20ClNO2SSimilar sulfonyl group but different positioning

The unique ethanesulfonyl group in 2-[2-(Ethanesulfonyl)ethyl]piperidine contributes distinct chemical properties that may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

While specific case studies on 2-[2-(Ethanesulfonyl)ethyl]piperidine are scarce, related research highlights the importance of piperidine derivatives in drug development:

  • Cancer Therapy : Research has shown that certain piperidine derivatives exhibit significant cytotoxicity against cancer cells, suggesting a potential role for 2-[2-(Ethanesulfonyl)ethyl]piperidine in oncology .
    • Example Study : A study found that a related piperidinone derivative demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .
  • Neuropsychiatric Applications : Some derivatives have been evaluated for their effects on serotonin and dopamine receptors, indicating potential use in treating neuropsychiatric disorders .

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